molecular formula C5H14Cl2N2 B12978840 (S)-pyrrolidin-3-ylmethanamine dihydrochloride

(S)-pyrrolidin-3-ylmethanamine dihydrochloride

Cat. No.: B12978840
M. Wt: 173.08 g/mol
InChI Key: DTFYAPWMJMCTCC-XRIGFGBMSA-N
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Description

(S)-pyrrolidin-3-ylmethanamine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom. The presence of the chiral center at the third position of the pyrrolidine ring imparts stereochemical properties to the compound, making it an important subject of study in stereochemistry and chiral synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-pyrrolidin-3-ylmethanamine dihydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a chiral imine intermediate, which can be prepared from the corresponding chiral aldehyde and amine. The reduction is often carried out using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-pyrrolidin-3-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine group or reduce any oxidized derivatives back to the amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oximes, while substitution reactions can introduce various alkyl or acyl groups onto the pyrrolidine ring.

Scientific Research Applications

(S)-pyrrolidin-3-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (S)-pyrrolidin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into chiral active sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-pyrrolidin-3-ylmethanamine dihydrochloride: The enantiomer of the (S)-form, with different stereochemical properties.

    Pyrrolidine: A simpler analog without the methanamine group.

    Piperidine: A six-membered ring analog with similar chemical properties.

Uniqueness

(S)-pyrrolidin-3-ylmethanamine dihydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its interactions in various chemical and biological systems. This uniqueness makes it a valuable compound for research in stereochemistry and chiral synthesis.

Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

[(3S)-pyrrolidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c6-3-5-1-2-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1

InChI Key

DTFYAPWMJMCTCC-XRIGFGBMSA-N

Isomeric SMILES

C1CNC[C@@H]1CN.Cl.Cl

Canonical SMILES

C1CNCC1CN.Cl.Cl

Origin of Product

United States

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